
(S)-2-Ethylbutyl 2-(((R)-(4-nitrophenoxy)(phenoxy)phosphoryl)amino)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-2-Ethylbutyl 2-((®-(4-nitrophenoxy)(phenoxy)phosphoryl)amino)propanoate is a complex organic compound that belongs to the class of phosphoramidates. This compound is characterized by the presence of a phosphoryl group bonded to an amino acid derivative, making it a significant molecule in various scientific research fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Ethylbutyl 2-((®-(4-nitrophenoxy)(phenoxy)phosphoryl)amino)propanoate typically involves multiple steps, starting from the appropriate amino acid derivative. The process includes the following steps:
Protection of the amino group: The amino group of the amino acid derivative is protected using a suitable protecting group.
Formation of the phosphoryl intermediate: The protected amino acid derivative is reacted with a phosphorylating agent, such as phosphorus oxychloride, to form the phosphoryl intermediate.
Substitution reaction: The phosphoryl intermediate undergoes a substitution reaction with 4-nitrophenol and phenol to introduce the nitrophenoxy and phenoxy groups.
Deprotection: The protecting group is removed to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-purity reagents, controlled reaction conditions, and efficient purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
(S)-2-Ethylbutyl 2-((®-(4-nitrophenoxy)(phenoxy)phosphoryl)amino)propanoate can undergo various chemical reactions, including:
Oxidation: The nitrophenoxy group can be oxidized to form corresponding nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The phenoxy groups can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted phosphoramidates.
Aplicaciones Científicas De Investigación
(S)-2-Ethylbutyl 2-((®-(4-nitrophenoxy)(phenoxy)phosphoryl)amino)propanoate has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including as a prodrug or a drug delivery agent.
Industry: Utilized in the development of novel materials and as a catalyst in various industrial processes.
Mecanismo De Acción
The mechanism of action of (S)-2-Ethylbutyl 2-((®-(4-nitrophenoxy)(phenoxy)phosphoryl)amino)propanoate involves its interaction with specific molecular targets. The phosphoryl group can interact with enzymes and proteins, potentially inhibiting or modifying their activity. The nitrophenoxy and phenoxy groups may also contribute to the compound’s overall biological activity by interacting with cellular components and pathways.
Comparación Con Compuestos Similares
Similar Compounds
(S)-isopropyl 2-(((S)-(perfluorophenoxy)(phenoxy)phosphoryl)amino)propanoate: An alanine derivative with similar structural features.
®-isopropyl 2-(((S)-(perfluorophenoxy)(phenoxy)phosphoryl)amino)propanoate: Another related compound with a different stereochemistry.
Uniqueness
(S)-2-Ethylbutyl 2-((®-(4-nitrophenoxy)(phenoxy)phosphoryl)amino)propanoate is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties. Its nitrophenoxy group, in particular, distinguishes it from other similar compounds and may contribute to its specific applications and mechanisms of action.
Propiedades
Fórmula molecular |
C21H27N2O7P |
|---|---|
Peso molecular |
450.4 g/mol |
Nombre IUPAC |
2-ethylbutyl 2-[[(4-nitrophenoxy)-phenoxyphosphoryl]amino]propanoate |
InChI |
InChI=1S/C21H27N2O7P/c1-4-17(5-2)15-28-21(24)16(3)22-31(27,29-19-9-7-6-8-10-19)30-20-13-11-18(12-14-20)23(25)26/h6-14,16-17H,4-5,15H2,1-3H3,(H,22,27)/t16?,31-/m1/s1 |
Clave InChI |
CSURKLFFMMBEFL-VSZLCQDCSA-N |
SMILES isomérico |
CCC(CC)COC(=O)C(C)N[P@@](=O)(OC1=CC=CC=C1)OC2=CC=C(C=C2)[N+](=O)[O-] |
SMILES canónico |
CCC(CC)COC(=O)C(C)NP(=O)(OC1=CC=CC=C1)OC2=CC=C(C=C2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


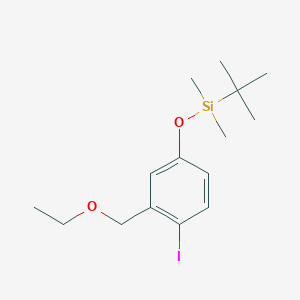

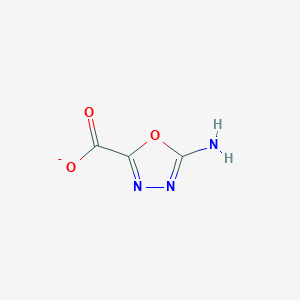

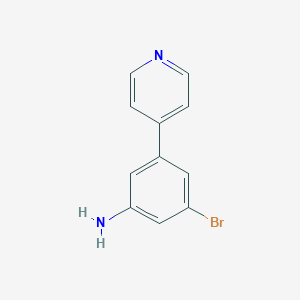
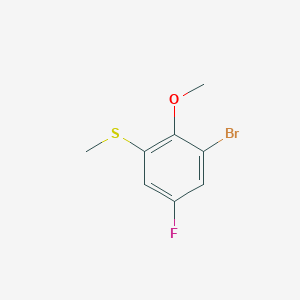
![4,4,5,5-Tetramethyl-2-(4-phenylbicyclo[2.2.1]heptan-1-yl)-1,3,2-dioxaborolane](/img/structure/B14770528.png)
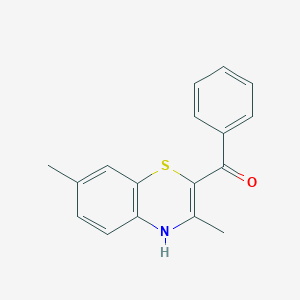
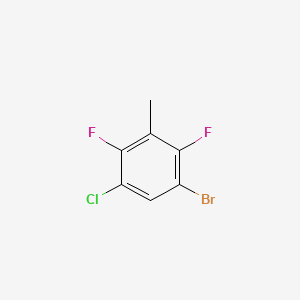
![(1R)-3-oxabicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B14770545.png)
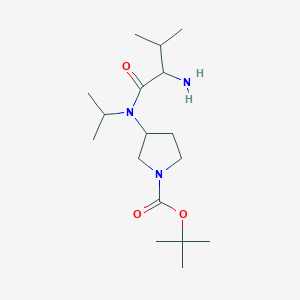
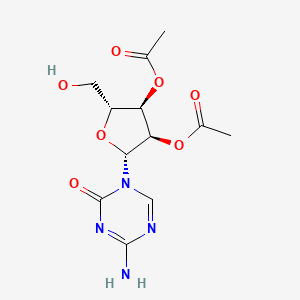
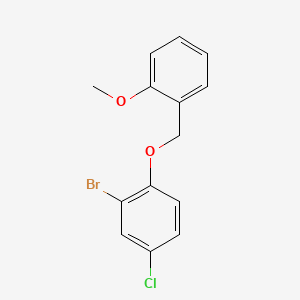
![N-(2-((2'-Benzhydryl-1H,1'H-[3,3'-biindol]-2-yl)methyl)phenyl)ethanethioamide](/img/structure/B14770562.png)
